Ethyl 2,3-dichloro-4-nitrobenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,3-dichloro-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-4-6(12(14)15)8(11)7(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLHQAFEPWZHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2,3 Dichloro 4 Nitrobenzoate
Established Synthetic Routes to Ethyl 2,3-dichloro-4-nitrobenzoate
Established methods for synthesizing this compound typically involve a classical multi-step approach, designed to be straightforward, controllable, and capable of producing the final product with high yield and purity. google.com
Multi-Step Synthesis from Precursors
A documented route for the synthesis of this compound involves a three-step process starting from a substituted toluene precursor. google.com This method is designed to be short, reasonably designed, and simple to operate. google.com
The synthesis proceeds through the following key transformations:
Nitration: The initial step involves the nitration of a precursor, referred to as compound A, using a mixture of concentrated sulfuric acid and 65% nitric acid. This electrophilic aromatic substitution introduces the nitro group onto the benzene (B151609) ring, yielding an intermediate designated as compound B. google.com
Oxidation: The intermediate compound B is then subjected to oxidation. This step converts the methyl group on the aromatic ring into a carboxylic acid. The reaction is carried out using a strong oxidizing agent, potassium permanganate, in the presence of pyridine (B92270) and water to produce compound C, which is 2,3-dichloro-4-nitrobenzoic acid. google.com
Esterification: The final step is the conversion of the carboxylic acid (compound C) into the corresponding ethyl ester. This is achieved through reaction with thionyl chloride to form an acyl chloride intermediate, which is then reacted with ethanol (B145695) to yield the final product, this compound (compound D). google.com
Optimization of Reaction Conditions for Enhanced Yield and Purity
To maximize the yield and purity of this compound, specific reaction conditions for the multi-step synthesis have been defined. google.com Careful control of temperature, reactant ratios, and reaction times is essential for the efficiency of each step.
For the nitration step, the mass ratio of the starting precursor (compound A) to 65% nitric acid is maintained between 10:7 and 10:9, with a solid-to-liquid ratio of 1:5 (g/mL) with concentrated sulfuric acid. The reaction temperature is initially controlled at 0-2 °C during the addition of nitric acid and then raised to 25-35 °C for 24-26 hours. google.com
In the oxidation stage, the mass ratio of the nitrated intermediate (compound B) to potassium permanganate is set between 1:2 and 1:5. The ratio of compound B to pyridine and water is 1g : 10mL : 20-25mL. google.com
Finally, the esterification step involves a ratio of the carboxylic acid (compound C) to thionyl chloride and ethanol of 1g : 5mL : 10-15mL. The reaction with thionyl chloride is performed at 60-65 °C, followed by reaction with ethanol at 80-85 °C. google.com These optimized conditions contribute to a high yield and purity of the final product. google.com
| Step | Key Reagents | Ratio/Concentration | Temperature | Duration |
|---|---|---|---|---|
| Nitration | Compound A, 65% Nitric Acid, Conc. Sulfuric Acid | Compound A:Nitric Acid = 10:7-9 (mass); Compound A:Sulfuric Acid = 1:5 (g/mL) | 0-2 °C, then 25-35 °C | 24-26 hours |
| Oxidation | Compound B, Potassium Permanganate, Pyridine, Water | Compound B:KMnO4 = 1:2-5 (mass); g:mL:mL = 1:10:20-25 | Heating | Not Specified |
| Esterification | Compound C, Thionyl Chloride, Ethanol | g:mL:mL = 1:5:10-15 | 60-65 °C, then 80-85 °C | Not Specified |
Advanced and Novel Synthetic Approaches
While established routes provide a reliable method for synthesis, modern organic chemistry seeks more efficient, safer, and environmentally friendly alternatives. Research into advanced synthetic approaches focuses on catalyst-mediated reactions and the incorporation of green chemistry principles.
Catalyst-Mediated Synthesis of this compound
Advanced synthetic strategies aim to replace stoichiometric reagents with catalytic systems to improve efficiency and reduce waste. For the key transformations in the synthesis of this compound, several catalytic approaches are relevant.
Catalytic Nitration: Traditional nitration using mixed nitric and sulfuric acids generates significant acidic waste. nih.gov Alternative methods employ solid acid catalysts, such as zeolites or metal-modified montmorillonite, which are reusable and can lead to cleaner reactions. organic-chemistry.orgmdpi.com These catalysts can offer high activity and stability, making the process more eco-friendly. organic-chemistry.org For halogenated substrates, controlling the regioselectivity of nitration is crucial, and continuous-flow microreactors have been shown to provide excellent control over reaction parameters, leading to high yields and selectivity within short reaction times.
Catalytic Esterification: The final esterification step can also be improved using catalysis. Instead of using thionyl chloride, which produces HCl and SO2 as byproducts, direct esterification of the carboxylic acid with ethanol can be promoted by solid acid catalysts. Zeolites, ion exchange resins, and metal oxides have demonstrated effectiveness in catalyzing esterification reactions. mdpi.com These heterogeneous catalysts are easily separated from the reaction mixture and can be reused, aligning with the principles of sustainable chemistry. mdpi.com The use of ultrasound or microwave irradiation in conjunction with these catalysts can further enhance reaction rates and yields. scirp.org
Green Chemistry Principles in Esterification and Nitration Processes
Green chemistry aims to minimize the environmental impact of chemical processes. researchgate.net This can be achieved by using less hazardous reagents, employing renewable resources, and designing energy-efficient processes.
In the context of synthesizing this compound, several green principles can be applied:
Alternative Energy Sources: The use of microwave irradiation or ultrasound can significantly accelerate reaction times and improve energy efficiency compared to conventional heating. scirp.orgresearchgate.net These techniques have been successfully applied to the synthesis of other nitroaromatic esters, providing high yields in solvent-free conditions. scirp.org
Safer Reagents: Replacing the hazardous mixed-acid system in nitration is a key goal. nih.gov The use of solid-supported reagents or alternative nitrating agents like N2O5 can offer a more environmentally benign approach. researchgate.net Similarly, avoiding thionyl chloride in the esterification step eliminates the formation of corrosive byproducts.
Atom Economy: Catalytic routes generally offer higher atom economy by minimizing the use of stoichiometric reagents that are incorporated into waste streams. Continuous-flow processes can also improve efficiency and reduce waste by allowing for precise control over the reaction.
Comparative Analysis of Synthetic Efficiency and Scalability
When evaluating different synthetic methodologies, factors such as yield, purity, cost, safety, environmental impact, and scalability must be considered.
| Feature | Established Multi-Step Synthesis google.com | Advanced Catalyst-Mediated Approach |
| Reagents | Concentrated H2SO4, HNO3, KMnO4, SOCl2 (harsh, corrosive) | Solid acid catalysts (e.g., zeolites), milder nitrating agents |
| Waste | Significant acidic and inorganic waste | Reduced waste, recyclable catalysts |
| Steps | 3 distinct steps (Nitration, Oxidation, Esterification) | Potential for fewer steps or telescoped reactions |
| Control | Well-established control parameters | Requires catalyst optimization; flow chemistry offers precise control |
| Scalability | Proven for industrial production | Dependent on catalyst cost, lifetime, and regeneration. Flow reactors offer modular scalability. acs.org |
| Safety | Involves highly exothermic reactions and hazardous materials | Can be safer, especially with solid catalysts and in continuous flow systems |
| Green Profile | Low (high E-factor, hazardous reagents) | High (less waste, safer reagents, potential for renewable energy sources) |
The established multi-step synthesis is a robust and well-understood process suitable for industrial scale-up, as evidenced by its detailed description in patent literature aimed at production. google.com However, it relies on harsh, corrosive, and hazardous reagents, leading to significant environmental concerns and waste management challenges.
Advanced and novel approaches, while perhaps less established for this specific molecule, offer substantial advantages in terms of sustainability and safety. The use of recyclable solid catalysts for both nitration and esterification can drastically reduce waste and simplify product purification. organic-chemistry.orgmdpi.com Furthermore, the adoption of continuous-flow microreactor technology can enhance safety by minimizing the volume of hazardous materials at any given time and allowing for superior control over highly exothermic nitration reactions. researchgate.net While the initial investment in catalytic systems or flow reactors may be higher, the long-term benefits include lower operational costs, reduced environmental footprint, and improved process safety, making them highly attractive for modern chemical manufacturing. The scalability of such processes is an active area of research, with successful scale-up demonstrated for the continuous production of other nitroaromatic compounds. researchgate.net
Assessment of Reaction Selectivity and By-product Formation
The efficiency and purity of the final product in a multi-step synthesis are highly dependent on the selectivity of each reaction and the minimization of by-product formation.
Nitration of 2,3-dichlorotoluene:
The introduction of a nitro group onto the 2,3-dichlorotoluene ring is an electrophilic aromatic substitution reaction. The regioselectivity of this step is governed by the directing effects of the substituents already present on the benzene ring: two chlorine atoms and a methyl group. Both the methyl group and the chlorine atoms are ortho-, para-directors. libretexts.org However, the methyl group is an activating group, while the halogens are deactivating. organicchemistrytutor.com The directing effects of these groups on the incoming electrophile (the nitronium ion, NO₂⁺) are crucial in determining the position of nitration. The chlorine atoms at positions 2 and 3, and the methyl group (if we consider it at position 1 for directing purposes) will influence the substitution pattern. The formation of the 4-nitro isomer is the desired outcome. However, the formation of other constitutional isomers is possible and would represent significant by-products. The relative positions of the existing substituents create a complex pattern of activation and deactivation across the aromatic ring, influencing the final isomeric ratio of the product. Careful control of reaction conditions, such as temperature and the ratio of nitrating agents, is essential to maximize the yield of the desired 2,3-dichloro-4-nitrotoluene and minimize the formation of other isomers.
Oxidation of 2,3-dichloro-4-nitrotoluene:
The oxidation of the methyl group of 2,3-dichloro-4-nitrotoluene to a carboxylic acid is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic medium. While this is a common and effective method for converting alkylbenzenes to benzoic acids, the reaction conditions need to be carefully controlled to avoid side reactions. quora.comstackexchange.com Potential by-products from this step could include incompletely oxidized intermediates such as 2,3-dichloro-4-nitrobenzaldehyde or 2,3-dichloro-4-nitrobenzyl alcohol. Over-oxidation, leading to the cleavage of the aromatic ring, is also a possibility under harsh conditions, although the presence of electron-withdrawing groups like the nitro and chloro substituents makes the ring more resistant to oxidative degradation. The reaction with potassium permanganate produces manganese dioxide (MnO₂) as a solid by-product, which must be completely removed in the work-up to ensure the purity of the resulting carboxylic acid.
Esterification of 2,3-dichloro-4-nitrobenzoic acid:
A summary of the key reactions and potential by-products is presented in the table below.
| Reaction Step | Desired Product | Potential By-products |
| Nitration | 2,3-dichloro-4-nitrotoluene | Other constitutional isomers of nitrated 2,3-dichlorotoluene |
| Oxidation | 2,3-dichloro-4-nitrobenzoic acid | 2,3-dichloro-4-nitrobenzaldehyde, 2,3-dichloro-4-nitrobenzyl alcohol |
| Esterification | This compound | Ethyl chloride |
Evaluation of Suitability for Industrial-Scale Production
Raw Materials: The starting materials for this synthesis, such as 2,3-dichlorotoluene, nitric acid, sulfuric acid, potassium permanganate, thionyl chloride, and ethanol, are common industrial chemicals. Their availability in bulk quantities is generally not a major obstacle for industrial production.
Process Simplicity and Control: The described synthetic route involves standard organic transformations. However, each step requires careful control of reaction conditions, especially on a large scale.
Nitration: Aromatic nitration is a highly exothermic reaction, and effective heat management is critical to prevent runaway reactions and to control the formation of by-products. acs.orgewadirect.comnih.gov Industrial-scale nitrations often employ specialized reactors with efficient cooling systems or continuous flow processes to ensure safety and consistency. acs.orgbeilstein-journals.org The handling of concentrated nitric and sulfuric acids also requires appropriate infrastructure and safety protocols due to their corrosive nature. unacademy.com
Oxidation: The use of potassium permanganate on a large scale presents challenges related to the handling of a solid oxidant and the management of the manganese dioxide by-product. The addition of solid KMnO₄ to the reaction mixture needs to be carefully controlled to manage the exothermicity of the reaction. The resulting MnO₂ is a dense sludge that can be difficult to filter and wash, and its disposal needs to be considered from an environmental and economic perspective. researchgate.netresearchgate.net
Esterification: The use of thionyl chloride requires measures to handle the evolution of corrosive gases (SO₂ and HCl). Industrial processes would need to incorporate scrubbers or other systems to neutralize these off-gases. While the esterification itself is a well-established industrial process, the reversible nature of the reaction necessitates strategies to ensure high conversion, such as using an excess of one reactant or removing a by-product.
The table below summarizes key considerations for the industrial-scale production of this compound.
| Parameter | Industrial-Scale Considerations |
| Safety | Management of highly exothermic nitration reaction. Handling of corrosive acids and thionyl chloride. Control of gaseous by-products (SO₂, HCl). |
| Process Control | Precise temperature control during nitration and oxidation. Controlled addition of reagents. Efficient mixing to ensure reaction homogeneity. |
| Materials Handling | Bulk storage and transfer of corrosive liquids. Handling and filtration of solid potassium permanganate and manganese dioxide. |
| By-product/Waste Management | Neutralization and disposal of spent nitrating acids. Disposal or recycling of manganese dioxide sludge. Scrubbing of acidic off-gases. |
| Economic Feasibility | Cost of raw materials and reagents. Overall process yield and throughput. Cost of waste treatment and disposal. |
Advanced Spectroscopic Characterization of Ethyl 2,3 Dichloro 4 Nitrobenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H-NMR) Chemical Shift Analysis
Specific ¹H-NMR data for Ethyl 2,3-dichloro-4-nitrobenzoate is not available in the public domain.
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations
Publicly accessible ¹³C-NMR data for this compound could not be located.
Application of Two-Dimensional NMR Techniques for Complete Assignment
No information regarding the application of 2D-NMR techniques for the analysis of this compound is currently available.
Vibrational Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) Spectroscopy
Experimental FTIR spectra for this compound are not publicly documented.
Raman Spectroscopy for Molecular Vibrational Modes
No Raman spectroscopy data for this compound has been found in public sources.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry stands as a cornerstone analytical technique for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, a detailed molecular fingerprint can be obtained.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection prowess of mass spectrometry. In a typical GC-MS analysis of a compound like this compound, the molecule is first vaporized and separated from any impurities on a GC column before being introduced into the mass spectrometer.
Upon entering the ion source of the mass spectrometer, typically employing electron ionization (EI), the molecule is bombarded with high-energy electrons. This process results in the formation of a molecular ion (M⁺˙), a radical cation which is prone to fragmentation. The fragmentation pattern is highly characteristic of the molecule's structure.
For this compound, the molecular ion peak would be expected, although its intensity may vary. The fragmentation process is predictable, with common cleavage points occurring at the ester group and through the loss of substituents from the aromatic ring. Key fragmentation pathways for esters often involve the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. The presence of chlorine atoms and a nitro group introduces further characteristic fragmentation patterns, including the loss of NO₂, Cl, and HCl. Due to the presence of two chlorine atoms, the isotopic pattern of fragments containing chlorine will be distinctive, with contributions from both ³⁵Cl and ³⁷Cl isotopes.
A predicted fragmentation pattern for this compound is presented below, based on established fragmentation rules for similar aromatic esters and halogenated nitro compounds.
| Predicted Fragment Ion | Structure | m/z (for ³⁵Cl) | Plausible Fragmentation Pathway |
| [M]⁺˙ | C₉H₇Cl₂NO₄⁺˙ | 263 | Molecular Ion |
| [M - OCH₂CH₃]⁺ | C₇H₂Cl₂NO₃⁺ | 218 | Loss of the ethoxy radical |
| [M - COOCH₂CH₃]⁺ | C₆H₂Cl₂NO₂⁺ | 189 | Loss of the ethyl carboxylate radical |
| [M - NO₂]⁺ | C₉H₇Cl₂O₂⁺ | 217 | Loss of the nitro group |
| [M - Cl]⁺ | C₉H₇ClNO₄⁺ | 228 | Loss of a chlorine atom |
| [C₆H₂Cl₂NO]⁺˙ | C₆H₂Cl₂NO⁺˙ | 173 | Complex rearrangement and fragmentation |
This table represents a predictive model of fragmentation. Actual experimental data may show variations in the relative abundances of these ions.
While low-resolution mass spectrometry provides nominal mass-to-charge ratios, high-resolution mass spectrometry (HRMS) offers the capability to determine the exact mass of an ion with a high degree of accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments.
For this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).
Calculation of Theoretical Exact Mass:
C₉: 9 x 12.00000 = 108.00000
H₇: 7 x 1.00783 = 7.05481
Cl₂: 2 x 34.96885 = 69.93770
N: 1 x 14.00307 = 14.00307
O₄: 4 x 15.99491 = 63.97964
Total Theoretical Exact Mass: 262.97522 u
An HRMS experiment would be expected to yield a measured mass very close to this theoretical value, thereby confirming the elemental formula of C₉H₇Cl₂NO₄. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
| Parameter | Value |
| Molecular Formula | C₉H₇Cl₂NO₄ |
| Theoretical Exact Mass (Monoisotopic) | 262.97522 u |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene (B151609) ring. Nitroaromatic compounds typically exhibit two main types of absorption bands: a strong absorption due to a π → π* transition and a weaker absorption at longer wavelengths corresponding to an n → π* transition. rsc.org
The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system, which is conjugated with the nitro group. This is typically an allowed transition, resulting in a high molar absorptivity (ε). The n → π* transition involves the promotion of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital. This transition is symmetry-forbidden and therefore results in a band with low molar absorptivity.
For comparison, ethyl 3-nitrobenzoate shows absorption maxima at approximately 265 nm and 296 nm. rsc.org The presence of the two chlorine atoms on the benzene ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands due to the electron-donating effect of the halogens through their lone pairs (mesomeric effect), which can extend the conjugation of the π system.
| Type of Transition | Involved Orbitals | Expected Wavelength Region | Expected Molar Absorptivity (ε) |
| π → π | π bonding orbital to π antibonding orbital | Shorter wavelength (around 250-280 nm) | High |
| n → π | Non-bonding orbital (from NO₂) to π antibonding orbital | Longer wavelength (around 300-350 nm) | Low |
The expected wavelength regions are estimations based on the analysis of similar compounds and are subject to solvent effects.
Chemical Reactivity and Reaction Mechanisms of Ethyl 2,3 Dichloro 4 Nitrobenzoate
Electrophilic Aromatic Substitution Reactions on the Dichloronitrobenzoate Ring
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org However, the reactivity of the benzene (B151609) ring in Ethyl 2,3-dichloro-4-nitrobenzoate is significantly diminished. The ring is substituted with three powerful electron-withdrawing groups: two chloro substituents, a nitro group (-NO₂), and an ethyl carboxylate group (-COOEt). These groups pull electron density away from the aromatic system, deactivating it towards attack by electrophiles. libretexts.org
The combined deactivating effects are substantial:
Nitro Group: The -NO₂ group is one of the strongest deactivating groups due to both inductive and resonance effects. It directs incoming electrophiles to the meta position.
Ethyl Ester Group: The -COOEt group is also a deactivating, meta-directing group.
Chlorine Atoms: Halogens are an exception; they deactivate the ring through their inductive effect but direct incoming electrophiles to the ortho and para positions due to resonance effects. makingmolecules.com
In the case of this compound, the only available position for substitution is C-5. An incoming electrophile would be meta to the nitro group, meta to the C-2 chlorine, ortho to the C-3 chlorine, and ortho to the ester group. While the C-3 chlorine directs ortho to this position, the overwhelming deactivation from the three other groups makes electrophilic aromatic substitution reactions on this substrate extremely challenging and unlikely to occur under standard conditions. The high energy of the cationic intermediate that would be formed prevents the reaction from proceeding readily. masterorganicchemistry.com
Nucleophilic Substitution Reactions Involving the Nitrobenzoate Ester
In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the aromatic ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those positioned ortho or para to a leaving group (in this case, the chlorine atoms). nih.gov
The nitro group at C-4 is positioned para to the chlorine atom at C-2 and meta to the chlorine at C-3. The activation provided by the para-nitro group is significantly stronger than any activation for the C-3 chlorine. Consequently, nucleophilic attack will preferentially occur at the C-2 position, leading to the displacement of the chloride ion. The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
A typical reaction sequence would be:
Nucleophilic Attack: A nucleophile (e.g., an alkoxide, amine, or thiolate) attacks the C-2 carbon, which bears a partial positive charge. This breaks the aromaticity of the ring.
Formation of Meisenheimer Complex: The negative charge of the resulting intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.
Loss of Leaving Group: The aromaticity is restored by the expulsion of the chloride ion from the C-2 position, yielding the substituted product.
Due to the differential activation of the two chlorine atoms, it is possible to achieve selective, sequential substitution reactions by controlling the reaction conditions and the nucleophile used. nih.gov
Hydrolytic and Transesterification Pathways of the Ethyl Ester
The ethyl ester functional group of this compound can undergo transformations typical of carboxylic acid derivatives, primarily hydrolysis and transesterification.
Hydrolysis: The ester can be converted back to the parent carboxylic acid (2,3-dichloro-4-nitrobenzoic acid) and ethanol (B145695). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction involving the attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylate anion is deprotonated and is unreactive towards the alcohol, driving the reaction to completion.
Transesterification: This process involves the exchange of the ethyl group of the ester with an alkyl group from a different alcohol (R'-OH). The reaction is typically catalyzed by an acid or a base and is an equilibrium process. The equilibrium can be shifted towards the desired product by using the new alcohol as a solvent or by removing the displaced ethanol as it forms. semanticscholar.org
Reduction Chemistry of the Aromatic Nitro Group
The reduction of the aromatic nitro group is one of the most important reactions for nitroarenes, providing a versatile route to the corresponding anilines. wikipedia.org This transformation can be achieved with high selectivity in the presence of other functional groups like esters and halogens.
Catalytic Hydrogenation Mechanisms and Intermediates
Catalytic hydrogenation is a widely used and efficient method for reducing nitro groups. commonorganicchemistry.com The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.
Common Catalysts: Palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are frequently employed. wikipedia.orgcommonorganicchemistry.com
Reaction Mechanism: The reduction is thought to proceed in a stepwise manner through several intermediates. The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO), which is then further reduced to a hydroxylamine (B1172632) (R-NHOH). The final step is the reduction of the hydroxylamine to the amine (R-NH₂). researchgate.netnih.gov Under most catalytic hydrogenation conditions, these intermediates are highly reactive and are not isolated.
A potential side reaction during catalytic hydrogenation, particularly with Pd/C, is hydrodehalogenation, where the C-Cl bonds are also cleaved. The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial to minimize this competing reaction. Raney nickel is often considered a better choice when dehalogenation is a concern. commonorganicchemistry.com
Selective Reduction to Corresponding Amino Derivatives
Chemoselective reduction of the nitro group without affecting the ester or chloro substituents is highly desirable. Several methods are available to achieve this transformation with high yields.
| Reagent/Method | Conditions | Selectivity Notes |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Generally effective for nitro group reduction while preserving esters. Catalyst choice can influence dehalogenation. commonorganicchemistry.com |
| Metal/Acid Reduction | Fe/HCl, SnCl₂/HCl, Zn/AcOH | Classic methods that are highly selective for the nitro group. The ester and aryl halides are typically stable under these conditions. commonorganicchemistry.com |
| Sodium Borohydride/FeCl₂ | NaBH₄, FeCl₂ in THF/H₂O | A milder, modern method that shows high chemoselectivity for reducing nitroarenes in the presence of esters. thieme-connect.com |
| Indium/Ammonium (B1175870) Chloride | In, NH₄Cl in aq. Ethanol | An ecologically friendly method that selectively reduces nitro groups while leaving ester, bromo, and nitrile groups unaffected. orgsyn.org |
These methods provide a robust toolkit for synthesizing Ethyl 2,3-dichloro-4-aminobenzoate, a valuable intermediate for various applications, from its nitro precursor.
Oxidation Reactions of the Benzoate (B1203000) Moiety
The benzoate portion of this compound is highly resistant to oxidation. The aromatic ring is severely electron-deficient due to the presence of the three deactivating substituents (two Cl, one NO₂). Aromatic rings require activation by electron-donating groups to be susceptible to oxidative cleavage. Under forcing oxidative conditions (e.g., with strong oxidizing agents like potassium permanganate or chromic acid), the molecule is more likely to undergo complete degradation rather than a selective oxidation of the ring or the ester group. The absence of any benzylic C-H bonds, which are typical sites for oxidation on substituted benzenes, further contributes to the molecule's oxidative stability.
Cyclization and Rearrangement Reactions of this compound
Following a comprehensive review of available scientific literature, it has been determined that specific examples of cyclization and rearrangement reactions involving this compound are not extensively documented. While this compound is utilized in organic synthesis, detailed studies focusing on its intramolecular cyclization or rearrangement pathways appear to be limited.
Similarly, while various classes of rearrangement reactions are well-established in organic chemistry, their specific application to this compound has not been a focus of reported research. The electronic and steric effects of the two chlorine atoms and the nitro group would undoubtedly influence the feasibility and outcome of any potential rearrangement, but empirical data is lacking.
Applications of Ethyl 2,3 Dichloro 4 Nitrobenzoate in Organic Synthesis
Role as a Key Intermediate in Complex Molecule Construction
Ethyl 2,3-dichloro-4-nitrobenzoate serves as a crucial intermediate in the synthesis of more complex molecules. google.com Its trifunctional nature allows for sequential and selective reactions, making it a valuable starting material for multi-step synthetic pathways. The presence of the electron-withdrawing nitro group and chlorine atoms activates the benzene (B151609) ring for certain reactions while directing others to specific positions. This controlled reactivity is essential for building intricate molecular architectures with desired functionalities. A patented synthesis method highlights its importance as a medical intermediate, emphasizing a route that is short, reasonably designed, simple to operate, and provides high yield and purity of the final product. google.com
Derivatization Strategies for Novel Chemical Entity Generation
The generation of novel chemical entities from this compound relies on the strategic modification of its functional groups. The ethyl ester, the nitro group, and the halogenated aromatic ring each offer distinct opportunities for derivatization.
Modification of the Ethyl Ester Group
The ethyl ester group is a common site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. For instance, a patented synthesis involves the reaction of a carboxylic acid intermediate (Compound C) with thionyl chloride and then ethanol (B145695) to form the ethyl ester, demonstrating the reversible nature of this functional group. google.com This flexibility allows for the introduction of diverse substituents and the linkage of the benzoate (B1203000) core to other molecular fragments.
Transformations and Reductions of the Nitro Group
The nitro group is a key functional handle that can be transformed into a variety of other nitrogen-containing groups. The reduction of aromatic nitro compounds is a well-established and important reaction in organic synthesis, often leading to the formation of anilines. wikipedia.orgjsynthchem.comorganic-chemistry.org These anilines are valuable precursors for the synthesis of dyes, pharmaceuticals, and other industrial chemicals. jsynthchem.com
Several methods exist for the reduction of nitroarenes, including:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org
Metal-Mediated Reductions: Employing metals such as iron, zinc, or tin in acidic or neutral conditions. wikipedia.orgresearchgate.net For example, the reduction of ethyl 4-nitrobenzoate (B1230335) to ethyl 4-aminobenzoate (B8803810) can be achieved with indium powder and ammonium (B1175870) chloride in aqueous ethanol. orgsyn.org
Borohydride Systems: Sodium borohydride, a mild reducing agent, can be used in the presence of transition metal complexes like Ni(PPh3)4 to reduce nitro compounds to amines. jsynthchem.com
The choice of reducing agent can influence the selectivity of the reaction, allowing for the reduction of the nitro group in the presence of other sensitive functional groups. organic-chemistry.org The resulting amino group can then be further functionalized, for example, by diazotization followed by substitution, or by acylation to form amides.
Table 1: Selected Methods for the Reduction of Aromatic Nitro Compounds
| Reagent/Catalyst | Conditions | Product | Reference |
| Indium powder, NH4Cl | Aqueous ethanol, reflux | Amine | orgsyn.org |
| Raney nickel, hydrazine | 0-10 °C | Hydroxylamine (B1172632) | wikipedia.org |
| Zinc metal, NH4Cl | Aqueous solution | Hydroxylamine | wikipedia.org |
| Zinc metal | - | N,N'-diarylhydrazine | wikipedia.org |
| NaBH4, Ni(PPh3)4 | Ethanol, room temperature | Amine | jsynthchem.com |
| Fe powder, NH4Cl | Toluene, 70-75 °C | Amine | google.com |
| Pd/C, H2 | 50-75 °C | Amine | google.com |
Reactions at the Halogenated Aromatic Ring
The two chlorine atoms on the aromatic ring of this compound are also sites for chemical modification, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nitro group enhances the reactivity of the ring towards nucleophiles. This allows for the displacement of one or both chlorine atoms by a variety of nucleophiles, such as amines, alkoxides, and thiolates. These reactions are fundamental in introducing new substituents and building more complex molecular frameworks. The positions of the chlorine atoms relative to the nitro and ester groups influence their reactivity and the regioselectivity of the substitution.
Heterocyclic Compound Synthesis Utilizing this compound as a Scaffold
The functional groups present in this compound make it an excellent scaffold for the synthesis of various heterocyclic compounds. The strategic manipulation of the nitro and ester groups, often in combination with reactions at the chlorinated ring, can lead to the formation of diverse heterocyclic systems.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Oxadiazoles)
The reduction of the nitro group to an amine is a key step in the synthesis of many nitrogen-containing heterocycles. The resulting amino group can undergo condensation reactions with various reagents to form heterocyclic rings. For example, the synthesis of benzimidazoles can be achieved by reacting the corresponding ortho-phenylenediamine (derived from the reduction of a dinitro precursor or through other routes) with carboxylic acids or their derivatives. While not a direct example starting from this compound, the principle of using a substituted benzene derivative for benzimidazole (B57391) synthesis is well-established. researchgate.net
Oxadiazoles, another important class of heterocycles, can also be synthesized using intermediates derived from benzoates. The synthesis of 1,3,4-oxadiazoles often involves the cyclization of acyl-hydrazide precursors. nih.govnih.gov For instance, a naphthofuran-2-hydrazide can be reacted with p-aminobenzoic acid in the presence of POCl3 to form a 1,3,4-oxadiazole (B1194373) derivative. nih.gov Similarly, 1,2,4-oxadiazoles can be prepared from a variety of starting materials, including the reaction of nitriles with hydroxylamine and Meldrum's acid or the cycloaddition of nitrile oxides with nitriles. organic-chemistry.orgresearchgate.netgoogle.com The ester group of this compound can be converted to a hydrazide, which can then be used as a key building block for the synthesis of such oxadiazole rings.
Formation of Sulfur- and Oxygen-Containing Heterocyclic Systems
While direct literature on the use of this compound for the synthesis of sulfur- and oxygen-containing heterocycles is not extensively documented, its chemical structure suggests significant potential for such transformations. The primary pathway would involve the initial reduction of the nitro group to an amine, yielding ethyl 4-amino-2,3-dichlorobenzoate. This intermediate, possessing vicinal chloro substituents and an amino group, is a prime candidate for cyclization reactions with appropriate binucleophiles to form fused heterocyclic systems.
Plausible Synthesis of Sulfur-Containing Heterocycles:
The synthesis of fused sulfur-containing heterocycles, such as benzothiazoles and their derivatives, can be envisioned starting from ethyl 4-amino-2,3-dichlorobenzoate. For instance, reaction with a thiocarbonyl source like carbon disulfide in the presence of a base could lead to the formation of a dithiocarbamate, which upon intramolecular cyclization via displacement of an adjacent chlorine atom, would yield a 2-mercaptobenzothiazole (B37678) derivative.
Another potential route involves the reaction of the amino group with a reagent that can introduce a sulfur-containing side chain, followed by cyclization. For example, reaction with thiophosgene (B130339) or its equivalents could form an isothiocyanate, which could then undergo intramolecular cyclization.
The following table outlines a hypothetical, yet chemically sound, reaction scheme for the synthesis of a benzothiazole (B30560) derivative.
| Reactant | Reagent | Product | Plausible Reaction Type |
| Ethyl 4-amino-2,3-dichlorobenzoate | 1. Carbon disulfide (CS₂) 2. Base (e.g., KOH) | Ethyl 2-mercapto-6,7-dichlorobenzothiazole-5-carboxylate | Nucleophilic attack, intramolecular cyclization |
Plausible Synthesis of Oxygen-Containing Heterocycles:
Similarly, the synthesis of oxygen-containing heterocycles like benzoxazinones can be proposed. The reaction of ethyl 4-amino-2,3-dichlorobenzoate with phosgene (B1210022) or a phosgene equivalent, such as triphosgene, is a standard method for the formation of an isocyanate. nih.gov This isocyanate intermediate is highly reactive and could undergo intramolecular cyclization, with the ester group potentially participating in the ring formation or being hydrolyzed and then participating, to form a benzoxazinone (B8607429) derivative.
Alternatively, reaction of the amino group with an α-haloacyl halide could be followed by an intramolecular Williamson ether synthesis-type cyclization to furnish a benzoxazine (B1645224) derivative, although this would require displacement of a chloro substituent by the newly formed amide's oxygen, a reaction that may require specific conditions.
A plausible reaction for the formation of a benzoxazinone is detailed in the table below.
| Reactant | Reagent | Product | Plausible Reaction Type |
| Ethyl 4-amino-2,3-dichlorobenzoate | 1. Phosgene (COCl₂) or Triphosgene 2. Heat | Ethyl 6,7-dichloro-2-oxo-1,2-dihydrobenzo[d]oxazine-5-carboxylate | Isocyanate formation, intramolecular cyclization |
It is important to note that while these proposed synthetic routes are based on established principles of organic chemistry, their successful implementation would require experimental validation and optimization of reaction conditions.
Precursor in the Synthesis of Specific Organic Building Blocks
The primary and most well-documented application of this compound is as a precursor to ethyl 4-amino-2,3-dichlorobenzoate. The reduction of an aromatic nitro group to an amine is a fundamental and widely used transformation in organic synthesis. orgsyn.org This conversion transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and providing a nucleophilic center for further reactions.
The synthesis of ethyl 4-amino-2,3-dichlorobenzoate from its nitro precursor is a key step in creating a valuable building block for the pharmaceutical and agrochemical industries. Aromatic amines, particularly halogenated ones, are common intermediates in the synthesis of a wide range of biologically active compounds. ekb.eg
Reduction of this compound:
Various methods can be employed for the reduction of the nitro group. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. Other reducing agents like tin(II) chloride in hydrochloric acid or iron powder in acidic medium can also be utilized. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule.
The following table summarizes a typical reduction reaction.
| Reactant | Reagent | Product | Reaction Type |
| This compound | H₂, Pd/C or SnCl₂/HCl | Ethyl 4-amino-2,3-dichlorobenzoate | Reduction |
The resulting ethyl 4-amino-2,3-dichlorobenzoate is a stable, crystalline solid that can be isolated and purified. Its structure, featuring an amino group ortho to a chlorine atom and a nearby ester group, makes it a versatile intermediate for the synthesis of various more complex molecules, including heterocyclic compounds as discussed in the previous section, and other substituted benzene derivatives through reactions of the amino group (e.g., diazotization followed by Sandmeyer reaction) or nucleophilic substitution of the chlorine atoms under specific conditions.
Structure Activity Relationship Sar Studies of Ethyl 2,3 Dichloro 4 Nitrobenzoate Analogues
Influence of Substituents on Molecular Reactivity and Synthetic Utility
The reactivity of ethyl 2,3-dichloro-4-nitrobenzoate and its analogues is significantly governed by the electronic and steric effects of the substituents on the aromatic ring. The presence of multiple electron-withdrawing groups—two chlorine atoms and a nitro group—renders the aromatic ring highly electron-deficient. This electron deficiency is a key factor in the compound's susceptibility to nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of its synthetic utility.
The nitro group, particularly when positioned para to a leaving group (such as a halogen), strongly activates the ring towards nucleophilic attack. This is due to its ability to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. The two chlorine atoms further enhance this effect through their inductive electron-withdrawing properties. Computational studies on related chloronitrobenzene systems have shown that the stability of the Meisenheimer intermediate is a critical factor in determining the reaction kinetics. africaresearchconnects.com
The position of these substituents is also crucial. An ortho-nitro group, for instance, can exert a significant steric effect, potentially hindering the approach of a nucleophile. africaresearchconnects.com In the case of this compound, the chlorine atom at the 2-position (ortho to the ester group) and the chlorine at the 3-position (meta to the ester and ortho to the nitro group) create a specific electronic and steric environment. This arrangement influences which of the chlorine atoms is more susceptible to substitution in SNAr reactions, thereby dictating the regioselectivity of its synthetic transformations. The presence of strongly electron-attracting groups can activate a halogen or pseudohalogen for substitution via the SNAr mechanism. nih.gov
The synthetic utility of this compound and its derivatives lies in their ability to serve as building blocks for more complex molecules. For instance, they are used in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry. A patent has been filed for a synthesis method of this compound, highlighting its importance as a medical intermediate. The controlled, sequential substitution of the chlorine atoms allows for the introduction of various functional groups, leading to a diverse range of products.
| Substituent/Feature | Influence on Reactivity | Impact on Synthetic Utility |
| 4-Nitro Group | Strong activation of the ring for SNAr reactions through resonance stabilization of the Meisenheimer complex. | Directs nucleophilic attack and enables the introduction of a wide range of nucleophiles at the 4-position (if a leaving group is present) or activates other leaving groups on the ring. |
| 2,3-Dichloro Groups | Inductive electron withdrawal, further activating the ring for SNAr. Steric hindrance from the 2-chloro group can influence regioselectivity. | Provides two sites for sequential nucleophilic substitution, allowing for the construction of complex, multi-functionalized aromatic compounds. |
| Ethyl Ester Group | Deactivates the ring towards electrophilic substitution but can influence the reactivity of adjacent groups through steric and electronic effects. | Can be hydrolyzed to the corresponding carboxylic acid, providing another handle for further synthetic modifications. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. For analogues of this compound, QSAR studies can predict their reactivity, toxicity, or other properties based on calculated molecular descriptors.
While specific QSAR models for this compound analogues are not widely published, studies on related nitroaromatic compounds provide a framework for understanding the key descriptors. These often include:
Electronic Descriptors: Such as the energy of the lowest unoccupied molecular orbital (ELUMO), which is indicative of the compound's ability to accept an electron. For nitroaromatics, a lower ELUMO generally correlates with increased reactivity in nucleophilic reactions and higher toxicity. nih.gov
Hydrophobicity Descriptors: Typically represented by the logarithm of the octanol-water partition coefficient (logP), which influences the compound's transport and distribution in biological systems.
Topological and Steric Descriptors: These describe the size, shape, and connectivity of the molecule, which can affect its ability to interact with a biological target or a reactant.
A hierarchical QSAR approach applied to a diverse set of nitroaromatic compounds demonstrated that these compounds could be classified into subsets based on their probable mechanisms of toxicity, with distinct QSAR models developed for each subset. nih.gov For compounds acting via an SNAr mechanism, the difference in the lowest unoccupied molecular orbital energy between the parent compound and its Meisenheimer complex can be a critical descriptor. nih.gov
The development of a robust QSAR model for this compound analogues would involve the synthesis and testing of a series of related compounds with systematic variations in their substitution patterns. The resulting biological or reactivity data would then be correlated with calculated molecular descriptors to generate a predictive model. Such a model would be invaluable for designing new compounds with desired properties while minimizing undesirable effects.
| Descriptor Type | Example Descriptor | Relevance to this compound Analogues |
| Electronic | ELUMO, Atomic Charges | Predicts susceptibility to nucleophilic attack and potential for redox cycling, a common toxicity pathway for nitroaromatics. |
| Hydrophobicity | logP | Influences solubility, membrane permeability, and bioavailability, which are critical for synthetic and biological applications. |
| Topological | Molecular Connectivity Indices | Encodes information about the branching and complexity of the molecule, which can relate to steric hindrance and interaction with active sites. |
| Quantum Chemical | Dipole Moment, Electron Density | Provides detailed insight into the electronic distribution and reactivity of the molecule. |
Mechanistic Insights Derived from Structural Modifications
The mechanism of reactions involving this compound analogues, particularly nucleophilic aromatic substitution, is intricately linked to their structural features. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process.
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.
Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group.
Structural modifications to the this compound scaffold provide valuable mechanistic insights. For example, altering the substituents on the ring can affect the stability of the Meisenheimer complex and the rate-determining step of the reaction.
Computational studies on similar systems have shown that the presence of ortho-substituents can introduce significant steric hindrance, potentially raising the energy barrier for the formation of the Meisenheimer complex. africaresearchconnects.com In the case of this compound, the chlorine at the 3-position is ortho to the nitro group. This proximity can influence the planarity of the nitro group with the benzene (B151609) ring, which in turn affects its ability to stabilize the negative charge of the intermediate through resonance.
Furthermore, the nature of the nucleophile and the solvent can also influence the reaction mechanism. In some cases, particularly with less activated aromatic systems or with certain nucleophiles, a concerted SNAr mechanism, where bond formation and bond breaking occur in a single step, has been proposed. However, for highly activated systems like dichloronitrobenzoates, the stepwise mechanism via a Meisenheimer intermediate is generally favored. nih.gov
By systematically modifying the structure of this compound analogues—for example, by changing the halogen substituents, altering the position of the nitro group, or introducing other functional groups—and studying the resulting changes in reaction rates and product distributions, a detailed understanding of the structure-reactivity landscape can be achieved. This knowledge is fundamental for the rational design of new synthetic routes and novel functional molecules.
Future Directions and Emerging Research Avenues for Ethyl 2,3 Dichloro 4 Nitrobenzoate
Exploration of Asymmetric Synthesis and Chiral Derivatives
The development of methods for the asymmetric synthesis of ethyl 2,3-dichloro-4-nitrobenzoate and its derivatives is a promising area of research. The introduction of chirality would unlock its potential in stereoselective synthesis and applications where specific stereoisomers are required.
Future research could focus on the enantioselective functionalization of the aromatic ring. While direct asymmetric C-H functionalization of such a substituted benzene (B151609) ring is challenging, recent advances in cooperative catalysis, combining transition metals like gold with chiral acids, have enabled the para-selective C(sp²)-H functionalization of alkyl benzene derivatives. chemrxiv.orgnih.govchemrxiv.orgresearchgate.net Adapting these methodologies to the specific electronic and steric environment of this compound could lead to the synthesis of novel chiral molecules. Another approach could involve the use of N-heterocyclic carbene (NHC) catalysis, which has been successful in the enantioselective functionalization of pyridine (B92270) derivatives at the C4 position. nih.gov
Furthermore, the synthesis of axially chiral derivatives, akin to chiral polycyclic aromatic hydrocarbons (PAHs), presents another exciting frontier. rsc.org Strategies involving the stereospecific synthesis of helicenoid-based phosphepines, where axial chirality is transferred from a chiral precursor, could inspire new routes to chiral biaryls derived from this compound. rsc.org The use of chiral boronic esters in directed asymmetric synthesis, which allows for the installation of adjacent chiral centers with high stereocontrol, offers a powerful tool for creating complex chiral architectures. capes.gov.br
A key challenge will be the development of synthetic routes that provide high diastereo- and enantioselectivity. Dynamic kinetic resolution coupled with asymmetric transfer hydrogenation has proven effective for the synthesis of enantioenriched α-hydroxy-β-amino acid derivatives from racemic α-keto esters, and similar strategies could be explored for derivatives of this compound. unc.edu
Development of Advanced Catalytic Systems for Efficient Transformations
The reactivity of this compound is dictated by its three distinct functional groups, offering multiple avenues for catalytic transformations. Future research will likely focus on developing advanced catalytic systems that enable selective and efficient modifications of this molecule.
Catalytic C-H Functionalization: Transition metal-catalyzed C-H bond functionalization is a powerful tool for molecular synthesis. nih.govrsc.orgresearchgate.netyoutube.com Developing catalysts that can selectively activate and functionalize the C-H bonds of the benzene ring in the presence of the chloro and nitro substituents is a key research direction. This could involve the use of directing groups to control regioselectivity, including meta-selective C-H activation using nitrile-based templates. nih.gov
Catalytic Reduction of the Nitro Group: The reduction of the nitro group to an amino group is a fundamental transformation. While various methods exist for nitroarene reduction, developing catalysts that are chemoselective and operate under mild conditions is crucial, especially given the presence of reducible chloro substituents. orientjchem.org Bimetallic catalysts, such as CuPd/SiO₂, have shown enhanced reactivity and selectivity in nitrobenzene (B124822) hydrogenation. mdpi.com Future work could explore the use of novel nanocatalysts and supported metal catalysts to achieve high efficiency and selectivity in the reduction of the nitro group of this compound.
Catalytic Dehalogenation: Selective dehalogenation of one or both chlorine atoms would provide access to a new range of functionalized benzoates. This can be achieved through catalytic hydrogenation, although controlling the selectivity can be challenging. A German patent describes a palladium catalyst on a carbon-covered inorganic support with high activity for nitroaromatic hydrogenation, and mentions that for halogenated nitroaromatics, the addition of inhibitors or the use of sulfided platinum is necessary to suppress dehalogenation. google.com Enzymatic dehalogenation also presents a green alternative, with enzymes like 4-chlorobenzoate (B1228818) dehalogenase showing activity towards chlorinated nitroaromatic compounds. nih.gov
Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals, offer a method for the degradation or transformation of recalcitrant organic compounds. nih.govyoutube.comnih.gov Studies on the degradation of nitrobenzene and other chlorinated compounds using AOPs like the Fenton process suggest that these methods could be applied to this compound for environmental remediation or for selective oxidative transformations. nih.govpsu.edu
A summary of potential catalytic transformations is presented in the table below.
| Transformation | Potential Catalytic System | Research Goal |
| C-H Functionalization | Transition Metals (Pd, Rh, Ru, Au) with Directing Groups | Selective introduction of new functional groups on the aromatic ring. |
| Nitro Group Reduction | Bimetallic Nanoparticles (e.g., CuPd/SiO₂) | Chemoselective reduction to the corresponding aniline (B41778) derivative. |
| Dehalogenation | Modified Palladium Catalysts, Enzymes (Dehalogenases) | Selective removal of one or both chlorine atoms. |
| Oxidative Degradation | Advanced Oxidation Processes (e.g., Fenton, Ozonation) | Complete mineralization or selective oxidation. |
Integrated Experimental and Computational Approaches for Deeper Understanding
A synergistic approach combining experimental studies with computational modeling will be instrumental in advancing the chemistry of this compound. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's structural, electronic, and reactive properties, guiding experimental design and interpretation.
Predicting Reactivity and Spectroscopic Properties: DFT studies have been successfully employed to investigate the conformational analysis, vibrational spectra (FT-IR and FT-Raman), and electronic properties (HOMO-LUMO energies) of related molecules like 2-chloro-4-nitrotoluene (B140621) and 4-chloro-2-nitrotoluene. researchgate.net Similar computational analyses of this compound can predict its molecular geometry, vibrational frequencies, and electronic transitions, which can be validated against experimental spectroscopic data.
Understanding Reaction Mechanisms: Computational modeling can elucidate the mechanisms of various transformations. For instance, DFT calculations have been used to study the reduction of nitrobenzene, revealing the roles of intermediates and the influence of the catalyst. orientjchem.org By modeling the reaction pathways for the catalytic functionalization, reduction, or dehalogenation of this compound, researchers can identify rate-determining steps, transition state geometries, and the influence of substituents on reactivity. This understanding is crucial for optimizing reaction conditions and designing more efficient catalysts. mdpi.com
Investigating Electronic and Steric Effects: The interplay of the electron-withdrawing nitro and chloro groups and the ester functionality governs the molecule's reactivity. Computational methods can quantify these effects. For example, DFT can be used to calculate global reactivity indices and analyze electrostatic potential surfaces to predict sites susceptible to nucleophilic or electrophilic attack. dnu.dp.ua This information is invaluable for predicting the regioselectivity of reactions and for designing new derivatives with tailored electronic properties.
The table below outlines the potential contributions of integrated experimental and computational approaches.
| Research Area | Experimental Methods | Computational Methods | Synergy |
| Structural Characterization | X-ray Crystallography, NMR, IR, Raman | DFT Geometry Optimization, Frequency Calculations | Validation of computed structures and spectra, assignment of vibrational modes. |
| Reaction Mechanism | Kinetic Studies, Intermediate Trapping | Transition State Searching, Reaction Pathway Modeling | Elucidation of detailed reaction mechanisms, rational catalyst design. |
| Electronic Properties | UV-Vis Spectroscopy, Electrochemistry | HOMO-LUMO Energy Calculations, Electrostatic Potential Mapping | Understanding electronic transitions and predicting reactive sites. |
Design and Synthesis of Functionalized Analogues for Materials Science Applications
The unique combination of functional groups in this compound makes it an attractive precursor for the synthesis of novel functional materials. Future research in this area will likely focus on creating analogues with specific properties for applications in materials science.
Polymer Synthesis: Chlorinated aromatic compounds can serve as monomers for the synthesis of high-performance polymers. For example, vinylbenzyl chloride is a precursor for aminomethylstyrenes, which can be polymerized to create materials with specific properties, such as antimicrobial polymers. nih.govresearchgate.net By functionalizing this compound with polymerizable groups, it could be incorporated into polymers to impart properties like thermal stability, flame retardancy, or specific optical characteristics. The development of perfectly alternating copolymers of intrinsic microporosity (PIMs) highlights the advanced control over polymer microstructure that can be achieved. rsc.org
Functional Dyes and Pigments: Nitroaromatic compounds are historically important in the dye industry. tandfonline.com By modifying the structure of this compound, for example, through nucleophilic aromatic substitution of the chloro or nitro groups, it may be possible to synthesize novel dyes with tailored colors and properties.
Optoelectronic Materials: Polycyclic aromatic hydrocarbons (PAHs) are widely studied for their applications in organic electronics. nih.govlibretexts.orgwikipedia.org While this compound is not a PAH, it can serve as a building block for larger, conjugated systems. The nitro group is a strong electron acceptor, a desirable feature in non-fullerene acceptors for organic solar cells. acs.org The synthesis of larger molecules incorporating the dichloronitrobenzoate moiety could lead to new materials with interesting photophysical and electronic properties. Research into nitrones in polymer chemistry also suggests potential for creating photochemically active materials. researchgate.net
Precursors for Biologically Active Molecules: While outside the direct scope of materials science, the functionalized analogues of this compound could also be explored as intermediates in the synthesis of biologically active compounds, given that nitroaromatic compounds are found in some pharmaceuticals.
The following table summarizes potential materials science applications for functionalized analogues.
| Material Class | Synthetic Strategy | Potential Application |
| Polymers | Introduction of polymerizable groups (e.g., vinyl, acrylate). | High-performance plastics, functional coatings, membranes. |
| Dyes and Pigments | Nucleophilic aromatic substitution to introduce chromophores. | Advanced colorants for textiles, inks, and plastics. |
| Optoelectronic Materials | Extension of conjugation through cross-coupling reactions. | Components of organic solar cells, OLEDs, and sensors. |
Q & A
Basic Questions
Q. What are the standard synthetic routes for Ethyl 2,3-dichloro-4-nitrobenzoate, and how is reaction progress monitored?
- Methodological Answer : A common approach involves esterification of the corresponding benzoic acid derivative using ethanol as the solvent and glacial acetic acid as a catalyst. For example, refluxing 2,3-dichloro-4-nitrobenzoic acid with ethanol and catalytic acid under controlled conditions (4–6 hours) yields the ester. Reaction efficiency can be monitored via thin-layer chromatography (TLC) to track starting material consumption and product formation. Post-reaction, solvent removal under reduced pressure followed by recrystallization from ethanol/water mixtures ensures purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the ester group and substitution pattern (e.g., nitro and chloro groups).
- Infrared Spectroscopy (IR) : Peaks at ~1720 cm (ester C=O) and 1530–1350 cm (nitro group) are diagnostic.
- X-ray Crystallography : Resolves molecular geometry, bond lengths, and angles. For instance, the nitro group in similar esters exhibits bond angles of ~125° (O–N–O), and hydrogen-bonding interactions can be quantified .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Precautionary measures include:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Storage : In airtight containers away from oxidizing agents. Refer to safety codes such as P201 ("Obtain special instructions before use") and P202 ("Do not handle until safety precautions are understood") .
Advanced Research Questions
Q. How can contradictions between spectroscopic data and crystallographic results be resolved?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). For example:
- NMR vs. X-ray : Solution-phase NMR may average signals from multiple conformers, while X-ray provides a static snapshot. Use variable-temperature NMR to detect conformational changes.
- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) of crystallographic data identifies robust intermolecular interactions (e.g., R(8) motifs) that stabilize specific conformations .
Q. What strategies optimize synthetic yield and purity for this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve nitro-group activation but require careful pH control to avoid side reactions.
- Catalyst Screening : Substituting glacial acetic acid with stronger acids (e.g., HSO) accelerates esterification but risks over-nitration.
- Purification : Gradient recrystallization (e.g., ethanol/hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) removes chlorinated byproducts .
Q. How does hydrogen-bonding topology influence the crystal packing of this compound?
- Methodological Answer :
- Graph-Set Analysis : Classify hydrogen bonds (e.g., C–H···O, N–H···O) into motifs like chains, rings, or self-assembled layers. For example, nitro groups often form C–H···O interactions with adjacent aromatic protons, creating 2D sheets.
- SHELX Refinement : Use software like SHELXL to model hydrogen-bond geometry (e.g., D–H···A distances and angles) from high-resolution diffraction data. In similar esters, O···H distances of 2.1–2.3 Å and angles >150° indicate strong interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
